molecular formula C8H14N4OS2 B7532226 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide

Cat. No. B7532226
M. Wt: 246.4 g/mol
InChI Key: ZPWPUBKWUWLEGE-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATB-346 is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been developed to improve the safety profile of traditional NSAIDs.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has been extensively studied for its potential therapeutic applications. One of the major applications of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is in the treatment of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has been shown to have a superior safety profile compared to traditional NSAIDs, which can cause gastrointestinal ulcers and bleeding.

Mechanism of Action

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is a prodrug that is metabolized in vivo to form a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation. By inhibiting COX-2, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide reduces the production of prostaglandins and hence alleviates inflammation.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has been shown to reduce inflammation and pain in animal models of osteoarthritis and rheumatoid arthritis. 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide has also been shown to have a superior safety profile compared to traditional NSAIDs, as it does not cause gastrointestinal ulcers and bleeding.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide for lab experiments is its superior safety profile compared to traditional NSAIDs. This allows for the use of higher doses of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide without causing adverse effects. However, one of the limitations of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide. One area of research is the optimization of the synthesis method to improve the yield of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide in humans. Additionally, further studies are needed to evaluate the efficacy of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide in the treatment of inflammatory conditions in humans. Finally, there is a need for the development of novel formulations of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide that can improve its solubility in aqueous solutions.

Synthesis Methods

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide is synthesized by reacting 5-amino-1,3,4-thiadiazole-2-thiol with tert-butylacetyl chloride in the presence of a base. This reaction results in the formation of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide, which is a white crystalline powder that is soluble in organic solvents.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS2/c1-8(2,3)10-5(13)4-14-7-12-11-6(9)15-7/h4H2,1-3H3,(H2,9,11)(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWPUBKWUWLEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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